Product packaging for Antibacterial agent 175(Cat. No.:)

Antibacterial agent 175

Cat. No.: B12379706
M. Wt: 366.3 g/mol
InChI Key: CZXISHABQWWHLH-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Global Context of Antimicrobial Resistance and Unmet Needs for Novel Agents

Antimicrobial resistance (AMR) represents a top global public health and development threat. who.int The misuse and overuse of antimicrobial agents in humans, animals, and plants are the primary drivers behind the emergence and spread of drug-resistant pathogens. who.int This crisis affects countries at all income levels, with low- and middle-income countries being the most severely impacted. who.int In 2019, bacterial AMR was directly responsible for an estimated 1.27 million global deaths and contributed to 4.95 million deaths. who.int Projections indicate that between 2025 and 2050, AMR could cause an additional 39 million deaths. healthdata.orghealthdata.org

A significant aspect of this crisis is the stagnation in the development of new antibiotics. reactgroup.orgreactgroup.org The pipeline for novel antibacterial agents is weak, with many pharmaceutical companies exiting the field due to scientific challenges, regulatory hurdles, and poor economic models for antibiotic development. reactgroup.orgjpiamr.eu The few products currently in development often bring little benefit over existing treatments, and very few target the most critical multidrug-resistant (MDR) Gram-negative bacteria. who.int This creates a critical unmet medical need for new therapies, especially for pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae (CRE), which have become significant public health concerns. nih.govsmw.ch The development of resistance is accelerated by use, meaning new antibiotics must be used sparingly, which in turn reduces their profitability and disincentivizes investment. reactgroup.orgjpiamr.eu This situation has led to a technology gap, heightening the urgency for innovative strategies and global collaboration to replenish the antibiotic pipeline. reactgroup.orgnih.gov

Significance of Phage-Encoded Lytic Enzymes and Engineered Artilysins in Antimicrobial Discovery

In the search for alternatives to conventional antibiotics, bacteriophage-encoded lytic enzymes have emerged as a promising field of study. nih.gov These enzymes, also known as endolysins, are produced by viruses that infect bacteria (bacteriophages) at the end of their replication cycle. portlandpress.com Their natural function is to degrade the peptidoglycan layer, which is the primary structural component of the bacterial cell wall, leading to osmotic lysis and the release of new phage particles. nih.govportlandpress.com When purified recombinant endolysins are applied externally to Gram-positive bacteria, they can rapidly cause cell death, a feature that makes them attractive as potential antimicrobial agents, sometimes referred to as "enzybiotics". nih.govnih.gov

However, a major limitation of natural endolysins is their general inability to act against Gram-negative bacteria. portlandpress.comasm.org This is due to the presence of a protective outer membrane in these bacteria, which prevents the bulky enzyme from reaching its target, the peptidoglycan layer. asm.orgnih.gov To overcome this barrier, a novel class of engineered enzymes called Artilysins was developed. portlandpress.comusda.gov Artilysins are created by fusing a phage endolysin with a specific peptide that can destabilize and penetrate the outer membrane of Gram-negative bacteria. portlandpress.comnih.govnih.gov This fusion allows the endolysin portion of the molecule to transit through the outer membrane and access the peptidoglycan, resulting in rapid and efficient bacterial lysis. portlandpress.comnih.gov This engineering strategy has successfully rendered these enzymes highly bactericidal against critical Gram-negative pathogens. asm.org

Overview of Art-175 (Antibacterial Agent 175) as a Promising Antimicrobial Compound

Art-175 is a prominent example of an engineered artilysin, designed to be a highly efficient antibacterial agent. nih.gov It is a fusion protein constructed by covalently linking the sheep myeloid 29-amino acid (SMAP-29) peptide to the N-terminus of the endolysin KZ144, which is derived from the Pseudomonas aeruginosa bacteriophage ϕKZ. nih.govasm.orgnih.gov Art-175 is an optimized version of a precursor, Art-085, with enhanced thermostability. nih.govnih.gov

The mechanism of Art-175 involves a two-step process. First, the SMAP-29 peptide component facilitates the passage of the enzyme across the protective outer membrane of Gram-negative bacteria. nih.gov Once it has traversed the outer membrane, the KZ144 endolysin domain gains access to the peptidoglycan layer of the cell wall. nih.govnih.gov The enzyme then rapidly degrades this essential structural polymer. nih.gov Time-lapse microscopy has confirmed that Art-175 can puncture the peptidoglycan layer within one minute, leading to the formation of a bulging membrane and subsequent complete cell lysis. nih.govnih.gov

Research has demonstrated that Art-175 is highly effective against multidrug-resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govasm.org It is capable of killing these pathogens efficiently, often achieving a reduction of approximately 5 log units. nih.govnih.gov Crucially, Art-175 is also effective against persister cells—a subpopulation of dormant bacteria that are tolerant to conventional antibiotics—because its physical mechanism of action does not depend on active bacterial metabolism. asm.orgnih.gov Furthermore, studies have shown that Art-175 has a low propensity for inducing resistance. nih.gov In serial passage experiments, the minimum inhibitory concentration (MIC) of Art-175 increased only minimally compared to significant increases observed for conventional antibiotics like ciprofloxacin (B1669076). researchgate.netresearchgate.net No cross-resistance with 21 therapeutically used antibiotics has been observed. nih.gov

Academic Research Trajectories for Novel Engineered Antibacterials

The escalating crisis of antimicrobial resistance has spurred diverse academic research trajectories aimed at discovering and developing new antibacterial agents. These strategies move beyond traditional screening to embrace innovative engineering and biological approaches.

One major trajectory is the application of synthetic biology , which uses engineering principles to design and construct new biological parts, devices, and systems. nih.govnumberanalytics.com Researchers are using synthetic biology to mine microbial genomes for novel biosynthetic gene clusters (BGCs) that may produce undiscovered antibiotics. numberanalytics.commdpi.com Once identified, these BGCs can be engineered or transferred into optimized host organisms to produce new compounds or improve the yields of existing ones. numberanalytics.comibiology.org This approach allows for the creation of novel chemical scaffolds and the diversification of known antibiotic families, such as glycopeptides, to overcome resistance. nih.gov

Another significant area of research involves the modification of existing antibiotics . oup.com Medicinal chemists are making structural alterations to established antibiotic classes to enhance their potency, expand their spectrum of activity, and evade bacterial resistance mechanisms. oup.com This includes the creation of hybrid antibiotics, where two or more pharmacophores are fused to create a single molecule with multiple mechanisms of action. oup.com

The development of non-traditional antimicrobials is also a key focus. This includes the engineering of antimicrobial peptides (AMPs) and the advancement of phage therapy. mdpi.comportlandpress.com As seen with Artilysins, protein engineering is used to create novel fusion enzymes that combine the lytic power of endolysins with the membrane-penetrating ability of peptides. nih.govfrontiersin.org Furthermore, nanotechnology offers new platforms for drug delivery, using nanoparticles to enhance the pharmacokinetics of antibacterial agents and facilitate their penetration into challenging sites like biofilms. oup.comnews-medical.net These advanced academic strategies represent a critical effort to rebuild the antimicrobial pipeline and address the global health threat of AMR. nih.gov

Detailed Research Findings

Efficacy of Art-175 Against Acinetobacter baumannii

Art-175 demonstrates broad activity against a panel of 33 A. baumannii strains, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 20 µg/ml. asm.org Its effectiveness is not correlated with existing resistance profiles to conventional antibiotics, indicating a lack of cross-resistance. asm.org

Resistance Development Profile: Art-175 vs. Ciprofloxacin

A key advantage of Art-175 is its low potential for resistance development. nih.gov Serial exposure studies comparing Art-175 to the conventional antibiotic ciprofloxacin highlight this significant difference.

Compound and Protein Table

NameClass/TypeDescription
This compound (Art-175) Artilysin (Engineered Enzyme)A fusion protein of the endolysin KZ144 and the peptide SMAP-29, designed to kill Gram-negative bacteria. nih.govnih.gov
Art-085 Artilysin (Engineered Enzyme)A precursor to Art-175, also a fusion of KZ144 and SMAP-29. nih.govnih.gov
Ciprofloxacin Fluoroquinolone AntibioticA conventional broad-spectrum antibiotic used as a comparator in resistance studies. researchgate.netresearchgate.net
Colistin Polymyxin AntibioticA last-resort antibiotic for multidrug-resistant Gram-negative infections. asm.org
EDTA (Ethylenediaminetetraacetic acid) Chelating AgentUsed in studies to enhance the activity of Art-175 by destabilizing the bacterial outer membrane. asm.orgnih.gov
Endolysin KZ144 Phage Lytic EnzymeThe enzymatic component of Art-175, derived from bacteriophage ϕKZ, which degrades peptidoglycan. nih.govnih.gov
SMAP-29 (Sheep Myeloid Antimicrobial Peptide-29) Antimicrobial PeptideThe peptide component of Art-175 that facilitates penetration of the Gram-negative outer membrane. nih.govnih.gov
Tobramycin (B1681333) Aminoglycoside AntibioticA conventional antibiotic used in comparative studies against A. baumannii. asm.org
Vancomycin Glycopeptide AntibioticA last-resort antibiotic for serious Gram-positive infections. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15FN2O4 B12379706 Antibacterial agent 175

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15FN2O4

Molecular Weight

366.3 g/mol

IUPAC Name

5-[(E)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H15FN2O4/c21-15-8-4-14(5-9-15)12-27-16-10-6-13(7-11-16)2-1-3-17-18(24)22-20(26)23-19(17)25/h1-11H,12H2,(H2,22,23,24,25,26)/b2-1+

InChI Key

CZXISHABQWWHLH-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C=C3C(=O)NC(=O)NC3=O)F

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC=C3C(=O)NC(=O)NC3=O)F

Origin of Product

United States

Discovery and Rational Design of Art 175 Antibacterial Agent 175

Methodologies for Identification of Parental Bacteriophage Endolysins

The foundation of Art-175 lies in the selection of a suitable parental endolysin. Endolysins are enzymes produced by bacteriophages at the end of their lytic cycle to degrade the peptidoglycan layer of the bacterial host, leading to cell lysis and the release of new phage particles. nih.govmdpi.com While highly effective against Gram-positive bacteria when applied externally, their access to the peptidoglycan in Gram-negative bacteria is blocked by the outer membrane. mdpi.comresearchgate.net

The parental endolysin for Art-175 is KZ144, which originates from the Pseudomonas aeruginosa bacteriophage ϕKZ. nih.govmdpi.com The selection of KZ144 was likely based on its known lytic activity against P. aeruginosa, a clinically significant and often multidrug-resistant pathogen. nih.govatlasofscience.org The identification of such endolysins typically involves screening phage libraries for lytic activity against specific bacterial targets.

Engineering Strategies for Outer Membrane-Destabilizing Peptides (e.g., SMAP-29)

To enable the endolysin to traverse the Gram-negative outer membrane, a key strategy is the fusion with an outer membrane-destabilizing peptide. asm.orgfrontiersin.org For Art-175, the sheep myeloid antimicrobial peptide 29 (SMAP-29) was selected. nih.govmdpi.com SMAP-29 is a 29-amino acid α-helical cationic peptide known for its broad-spectrum antibacterial activity, which it achieves by disrupting bacterial membranes. mdpi.comnih.gov

The rationale behind this fusion is that the SMAP-29 moiety would interact with and permeabilize the outer membrane, allowing the fused KZ144 endolysin to access and degrade the underlying peptidoglycan layer. nih.govasm.org This "self-promoted uptake" mechanism is a hallmark of the Artilysin® technology. frontiersin.org

Principles of Fusion Protein Construction in Artilysin Development

The construction of Artilysins, including Art-175, involves genetically fusing the coding sequences of the endolysin and the antimicrobial peptide. frontiersin.orgresearchgate.net In the case of Art-175 and its precursor, Art-085, the SMAP-29 peptide was fused to the N-terminus of the KZ144 endolysin. nih.govfrontiersin.org This N-terminal fusion is a common strategy in Artilysin design, as it often allows the peptide to effectively lead the protein through the outer membrane. frontiersin.org

The design of the fusion protein also considers the use of linkers between the peptide and the enzyme to ensure that both components can fold and function correctly. nih.gov A His₆ tag was also added to the C-terminus of the initial construct, Art-085, to facilitate purification. nih.gov

Optimization Processes for Enhanced Antimicrobial Efficacy in Art-175 Design

The initial fusion construct, Art-085, demonstrated the successful principle of combining SMAP-29 and KZ144, showing significant bactericidal activity against P. aeruginosa where the parental endolysin KZ144 alone was largely ineffective. nih.gov However, Art-085 was observed to form oligomers due to intermolecular disulfide bridges, a characteristic inherited from the wild-type KZ144 endolysin. nih.gov

To enhance stability and prevent oligomerization, Art-175 was developed as an optimized homolog of Art-085. nih.govnih.gov This optimization involved site-directed mutagenesis to replace three cysteine residues (Cys14, Cys23, and Cys50) in the KZ144 portion of the fusion protein with serine. nih.govmdpi.com This modification resulted in a more stable, monomeric protein with increased thermostability and improved inhibitory activity against P. aeruginosa compared to Art-085. nih.gov

The bactericidal efficacy of Art-175 is rapid and potent. Time-lapse microscopy has shown that Art-175 can puncture the peptidoglycan layer of P. aeruginosa within a minute, leading to the formation of a bulging membrane and eventual cell lysis. nih.govresearchgate.net Time-kill curve analysis revealed a significant reduction in bacterial count, approximately 3 log units, within the first 5 minutes of exposure. researchgate.net

Synthetic Pathways for Production of Art-175 and Related Constructs

The production of Art-175 and other Artilysins is achieved through recombinant protein expression systems. The gene encoding the fusion protein is cloned into an expression vector, which is then introduced into a suitable host organism, typically Escherichia coli. nih.govmdpi.com

For laboratory-scale production, the process generally involves:

Gene Synthesis and Cloning: The DNA sequence encoding the Art-175 fusion protein is synthesized and inserted into a plasmid expression vector.

Transformation: The recombinant plasmid is introduced into an E. coli expression strain.

Induction of Expression: The E. coli culture is grown to a suitable density, and gene expression is induced, leading to the production of the Art-175 protein. For instance, one system utilizes a tetracycline-inducible promoter to control the production of Art-175. igem.org

Purification: The bacterial cells are harvested and lysed, and the Art-175 protein is purified from the cell lysate, often using affinity chromatography, such as the His₆ tag system employed for its precursor, Art-085. nih.gov

This synthetic biology approach allows for the large-scale production of purified and well-characterized Artilysin proteins for research and potential therapeutic applications.

Elucidation of Antimicrobial Mechanisms for Art 175 Antibacterial Agent 175

Molecular Target Identification: Peptidoglycan Degradation by Endolysin Component

Art-175 is a chimeric protein, classified as an artilysin, which is engineered by fusing a bacteriophage-encoded endolysin with a targeting peptide. nih.gov The primary molecular target of Art-175 is the peptidoglycan layer, an essential component of the bacterial cell wall that provides structural integrity. mdpi.comrsc.org The endolysin component of Art-175 is a modified version of the KZ144 endolysin, derived from the Pseudomonas aeruginosa bacteriophage ϕKZ. nih.govasm.orgmdpi.com This enzymatic moiety is responsible for the degradation of the peptidoglycan sacculus. mdpi.comnih.gov

Endolysins, in their natural context, are produced by bacteriophages at the end of their lytic cycle to break down the host bacterium's cell wall from within, facilitating the release of new phage particles. nih.govmdpi.com When applied exogenously, purified endolysins can effectively kill Gram-positive bacteria. However, the outer membrane of Gram-negative bacteria typically prevents these large enzyme molecules from reaching their peptidoglycan target. mdpi.comasm.orgnih.gov Art-175 overcomes this barrier through its peptide component, allowing the endolysin to access and degrade the peptidoglycan of Gram-negative pathogens. nih.govasm.org The enzymatic action of the endolysin leads to the formation of a hole in the cell wall, resulting in osmotic lysis and cell death. nih.govresearchgate.net

Role of the Peptide Moiety in Outer Membrane Destabilization and Permeabilization

The ability of Art-175 to effectively target Gram-negative bacteria is attributed to its peptide moiety, the Sheep Myeloid Antimicrobial Peptide 29 (SMAP-29). nih.govmdpi.com SMAP-29 is a cationic peptide that facilitates the translocation of the endolysin component across the protective outer membrane of Gram-negative bacteria. nih.govresearchgate.net It achieves this by interacting with and destabilizing the lipopolysaccharide (LPS) layer of the outer membrane. asm.orgresearchgate.net This interaction is thought to involve the displacement of divalent cations that stabilize the LPS, thereby disrupting the membrane's integrity and allowing the fused endolysin to pass through. researchgate.netmdpi.com

The fusion of SMAP-29 to the KZ144 endolysin is crucial for the activity of Art-175 against Gram-negative pathogens like P. aeruginosa and Acinetobacter baumannii. nih.govresearchgate.net While the KZ144 endolysin alone shows poor activity against these bacteria, the Art-175 construct demonstrates potent bactericidal effects. mdpi.com This highlights the essential role of the SMAP-29 peptide in permeabilizing the outer membrane, a critical step in the antimicrobial mechanism of Art-175. nih.govasm.org The addition of EDTA, a chelating agent that also destabilizes the outer membrane, has been shown to enhance the activity of Art-175, further supporting this mechanism. asm.orgresearchgate.netfrontiersin.org

Cellular Effects on Bacterial Viability and Integrity

The dual-action mechanism of Art-175 has profound and rapid effects on bacterial viability and cellular integrity. Upon exposure to Art-175, bacterial cells undergo a swift lytic process. Time-lapse microscopy has visualized this process, showing that Art-175 can puncture the peptidoglycan layer within a minute, leading to the formation of a bulging membrane and subsequent complete lysis of the bacterial cell. nih.govpearlabs.in This rapid bactericidal action is a key characteristic of Art-175. nih.gov

Studies have demonstrated that Art-175 can cause a significant reduction in bacterial viability, achieving up to a 5-log reduction in P. aeruginosa populations. nih.govfrontiersin.org This effect is observed against both actively dividing cells and metabolically dormant persister cells, which are notoriously difficult to eradicate with conventional antibiotics. nih.govasm.orgresearchgate.net The ability to eliminate persister cells is a significant advantage of Art-175. nih.govresearchgate.net The killing process is primarily driven by osmotic lysis following the enzymatic degradation of the cell wall. asm.orgnih.govresearchgate.net In environments with lower osmotic pressure, the degradation of the peptidoglycan can be observed as the cell adopts a spherical shape before lysis occurs. asm.orgnih.gov

Bactericidal Activity of Art-175 against P. aeruginosa

Time (minutes)Log Reduction in Viable Cells
5~3
30~4

Real-Time Monitoring Methodologies for Mechanistic Studies (e.g., Microfluidic Channels, Microscopy)

The rapid and dynamic nature of Art-175's bactericidal action has necessitated the use of advanced real-time monitoring techniques to elucidate its mechanism. nih.govpearlabs.in Time-lapse microscopy has been a crucial tool, allowing for the direct visualization of the morphological changes that bacteria undergo upon exposure to Art-175. nih.govresearchgate.netnih.gov These studies have captured the swift puncturing of the cell wall, the subsequent bulging of the cytoplasmic membrane, and the eventual lytic event. nih.govresearchgate.net

To overcome the challenge of observing these rapid events, researchers have employed microfluidic channels. nih.govresearchgate.netpearlabs.in This technology allows for the immobilization of bacterial cells in a controlled environment, enabling real-time monitoring as Art-175 is introduced. asm.orgnih.gov By using microfluidic flow cells, scientists have been able to observe the instantaneous lysis of bacteria upon contact with Art-175. nih.govresearchgate.net Furthermore, by manipulating the osmotic conditions within the microfluidic system, it has been possible to slow down the lytic process and separately visualize the enzymatic degradation of the peptidoglycan and the subsequent osmotic lysis. asm.orgnih.gov These advanced imaging techniques have been instrumental in providing a detailed, real-time understanding of the cellular effects of Art-175. pearlabs.inbinasss.sa.cr

Spectrum of Antimicrobial Activity of Art 175 Antibacterial Agent 175

Activity Against Gram-Negative Pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)

Art-175 demonstrates potent bactericidal activity against key Gram-negative pathogens, most notably Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govasm.org Research shows that Art-175 effectively kills P. aeruginosa, with a MIC of 10 μg/ml against the reference strain PAO1. nih.gov Its activity spectrum also includes other Gram-negative bacteria, though with varying efficacy. For instance, some activity was observed against Klebsiella pneumoniae and Salmonella enterica serovar Enteritidis. nih.gov

The efficacy of Art-175 extends robustly to A. baumannii. asm.orgresearchgate.net Studies on a diverse panel of 33 A. baumannii strains, including clinical and multidrug-resistant isolates, revealed MIC values ranging from 4 μg/ml to 20 μg/ml. asm.orgnih.gov This indicates a broad inhibitory activity against this challenging pathogen. asm.org The addition of the chelating agent EDTA has been shown to enhance the killing rate and reduce the MIC of Art-175 against both P. aeruginosa and A. baumannii. nih.govasm.org

Table 1: Minimum Inhibitory Concentrations (MIC) of Art-175 Against Select Gram-Negative Pathogens

This table is interactive. You can sort and filter the data.

Bacterial Species Strain MIC (μg/ml) Source
Pseudomonas aeruginosa PAO1 10 nih.gov
Acinetobacter baumannii Panel of 33 strains 4 - 20 asm.org
Klebsiella pneumoniae - 10 nih.gov
Salmonella enterica serovar Enteritidis >20 nih.gov
Pseudomonas syringae - High nih.gov
Pseudomonas putida - Reduced nih.gov

Efficacy Against Multidrug-Resistant (MDR) Bacterial Strains

A critical feature of Art-175 is its potent activity against multidrug-resistant (MDR) bacterial strains. nih.govnih.govasm.org It effectively kills MDR isolates of P. aeruginosa and has demonstrated broad activity against a panel of MDR A. baumannii strains. nih.govasm.orgnih.gov

Crucially, the mechanism of action of Art-175, which involves direct enzymatic degradation of the cell wall, appears to be unaffected by common resistance mechanisms. nih.gov Studies have shown no cross-resistance between Art-175 and 21 therapeutically used antibiotics. nih.govcornell.edunih.gov Specifically for A. baumannii, no correlation was found between the MIC of Art-175 and resistance to major antibiotic classes, including aminoglycosides, quinolones, carbapenems, and colistin. nih.gov Furthermore, serial exposure of A. baumannii to subinhibitory concentrations of Art-175 resulted in a maximum two-fold increase in its MIC, whereas the same experiment with ciprofloxacin (B1669076) led to a 512-fold increase, highlighting Art-175's low potential for resistance development. researchgate.netresearchgate.net

Activity Against Persistent Bacterial Cells (Persisters)

Art-175 demonstrates a superior bactericidal effect against bacterial persisters, which are dormant, antibiotic-tolerant subpopulations linked to chronic and recurrent infections. nih.govasm.org The efficacy of Art-175 against these cells stems from its unique mode of action. asm.org Unlike conventional antibiotics that target active metabolic processes, Art-175 physically degrades the peptidoglycan, a mechanism that does not require the bacteria to be metabolically active. nih.govcornell.eduasm.org

In studies involving P. aeruginosa, Art-175 was able to achieve a reduction of over 4 log units against persister cells and could completely eradicate them in the presence of EDTA. nih.gov Similar high efficacy was observed against A. baumannii persisters. asm.orgresearchgate.net When persister cells of A. baumannii were treated, Art-175 demonstrated a potent antipersister effect, significantly reducing the surviving fraction compared to controls and conventional antibiotics. asm.orgnih.gov

Comparative Analysis of Antimicrobial Potency with Reference Antibiotics

When compared to conventional antibiotics, Art-175 exhibits potent and often superior activity, particularly against resistant strains and persisters.

Against P. aeruginosa PAO1, the molar concentration of Art-175 required for inhibition (0.3 µM) is comparable to that of ciprofloxacin (0.5 µM). nih.gov However, its true advantage is seen in its bactericidal speed and its effectiveness against difficult-to-treat bacterial forms. Time-kill experiments against four reference strains of A. baumannii showed that Art-175 achieved a significantly greater reduction in bacterial cell numbers compared to both ciprofloxacin and tobramycin (B1681333). asm.orgnih.gov A single dose of Art-175 was capable of eradicating stationary-phase cells of all tested A. baumannii strains within 24 hours. asm.orgnih.gov

The most striking difference is observed in its activity against persister cells. While high concentrations of ciprofloxacin had no effect on P. aeruginosa persisters, Art-175 effectively eradicated them. nih.gov Similarly, against A. baumannii persisters isolated after treatment with tobramycin, Art-175 caused a substantial reduction in cell count, whereas ciprofloxacin and tobramycin had minimal to no effect. asm.orgnih.gov

Table 2: Comparative Efficacy of Art-175 and Ciprofloxacin Against P. aeruginosa Persisters

This table is interactive. You can sort and filter the data.

Treatment Agent Concentration Log Reduction (vs. Control) Efficacy Source
Art-175 30x MIC ~2.16 to 4.35 Highly Effective nih.gov
Art-175 + 0.5 mM EDTA 10x MIC ~5.0 (Complete Eradication) Superior Efficacy nih.gov
Ciprofloxacin 10x and 30x MIC No effect Ineffective nih.gov

Table 3: Comparative Analysis of Antibacterial Effects on A. baumannii Strains

This table is interactive. You can sort and filter the data.

Parameter Art-175 Ciprofloxacin Tobramycin Source
Bactericidal Activity Significantly increased reduction in cell number. Eradicates stationary-phase cells in 24h. Lower reduction in cell number compared to Art-175. Lower reduction in cell number compared to Art-175. asm.orgnih.gov
Activity vs. Persisters Highly effective, potent antipersister effect. No significant effect. Used to isolate persisters; no killing effect on them. asm.orgnih.gov
Resistance Development Max 2-fold MIC increase after 20 cycles. Up to 512-fold MIC increase after 20 cycles. Not Reported researchgate.netresearchgate.net

Mechanisms of Microbial Resistance to Art 175 Antibacterial Agent 175

Investigation into the Refractory Nature of Resistance Development Against Artilysins

Art-175 demonstrates a significant resilience against the development of microbial resistance. asm.orgnih.gov Studies have consistently shown that it is highly refractory to resistance development arising from naturally occurring mutations. nih.govresearchgate.net This low propensity for resistance is attributed to the fundamental and highly conserved nature of its target: the peptidoglycan (PG) layer. nih.govmdpi.com The immutable characteristics of PG are believed to be a primary contributor to the difficulty bacteria face in developing resistance to endolysins and Artilysins. nih.gov

The mechanism of action for Artilysins like Art-175 occurs externally to the bacterial cytoplasm, which inherently bypasses many common resistance strategies. researchgate.netnih.gov Classical intracellular resistance mechanisms, such as the activation of efflux pumps to remove a drug from the cell or enzymatic inactivation of the agent within the cytoplasm, are rendered ineffective because the Artilysin does not need to enter the cell to exert its lytic effect. researchgate.netnih.govfrontiersin.org The enzyme acts directly on the external cell wall, a location that is not protected by these internal defense systems. researchgate.net Furthermore, endolysins often possess a high degree of specificity for the PG chemotype of the target bacteria, which is determined by both the enzymatic domain and the cell wall binding domain, limiting the avenues for resistance emergence. asm.org The combination of a highly conserved, essential target and an extracellular mode of action establishes a formidable barrier to resistance development.

Genetic and Phenotypic Stability of Art-175 Activity Against Mutagenesis

The genetic and phenotypic stability of Art-175's antibacterial activity has been demonstrated through directed laboratory evolution experiments. In these studies, bacteria are repeatedly exposed to sub-lethal concentrations of an antimicrobial agent to accelerate the selection of resistant mutants.

In a key study, three different strains of Acinetobacter baumannii were serially exposed to subinhibitory concentrations of Art-175 for 20 consecutive cycles. researchgate.netasm.org The results showed a maximal increase in the MIC of only two-fold. researchgate.netasm.org In stark contrast, when the same bacterial strains were exposed to the conventional antibiotic ciprofloxacin (B1669076), the MIC increased by as much as 512-fold for two of the strains. researchgate.netasm.org

Bacterial StrainAgentFold Increase in MIC After 20 CyclesReference
A. baumannii RUH134Art-175≤ 2-fold researchgate.netasm.org
Ciprofloxacin512-fold
A. baumannii RUH875Art-175≤ 2-fold researchgate.netasm.org
Ciprofloxacin512-fold
A. baumannii LUH5875Art-175≤ 2-fold researchgate.netasm.org
Ciprofloxacin4-fold

Similar experiments conducted with P. aeruginosa also failed to select for resistant strains after serial exposure to Art-175, whereas resistance to ciprofloxacin arose readily. nih.gov This high barrier to resistance development underscores the stability of Art-175's activity and its potential for long-term efficacy.

Methodologies for Assessing Resistance Emergence Under Selective Pressure

The primary methodology employed to evaluate the emergence of resistance to Art-175 is serial passage analysis (also referred to as serial exposure). nih.govasm.org This laboratory technique is a standard method for predicting the likelihood of resistance development to a novel antimicrobial agent.

The process involves the following steps:

Initial MIC Determination: The baseline Minimum Inhibitory Concentration (MIC) of Art-175 against the test bacterial strain is determined using standard protocols, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI). nih.gov

Sub-MIC Exposure: The bacteria are cultured in the presence of a subinhibitory concentration of Art-175 (typically one-half of the MIC). researchgate.net

Incubation and Re-culture: Following incubation, the bacteria that have grown at the highest concentration are re-cultured.

Iterative Cycles: This process is repeated for a set number of cycles (e.g., 20 cycles), with the MIC being re-determined after each passage to track any decrease in susceptibility. researchgate.netasm.org

Researchers have also suggested that future studies could employ bacterial mutator strains to further stress the system and investigate resistance development that might require multiple mutations. nih.gov These strains have a higher mutation rate and can accelerate the evolution of resistance, providing a more stringent test of an antimicrobial's resilience.

Absence of Known Resistance Mechanisms Acting on Endolysin or Peptide Components

Currently, there are no known or identified resistance mechanisms in bacteria that specifically act on the endolysin or peptide components of Art-175. atlasofscience.org The dual-component nature of Artilysins presents a significant challenge for bacteria to overcome. A microbe would need to simultaneously develop resistance to two distinct modes of action: the membrane-permeabilizing effect of the SMAP-29 peptide and the peptidoglycan-degrading enzymatic activity of the KZ144 endolysin.

The target of the endolysin component, peptidoglycan, is an essential and highly conserved structure vital for bacterial survival, making modifications that could confer resistance without compromising cell integrity highly unlikely. nih.govmdpi.com While theoretical resistance to other peptidoglycan hydrolases (PGHs) has been observed, such as modifications to the peptide bridge in the cell wall conferring resistance to lysostaphin, no such mechanisms have been reported for Art-175. nih.gov The external application of the enzyme also means it is not subject to common antibiotic resistance mechanisms like efflux or intracellular enzymatic degradation. frontiersin.orgfrontiersin.org

Structure Activity Relationship Sar Studies of Art 175 and Its Analogues

Correlating Specific Structural Modifications of Endolysin and Peptide Moieties with Efficacy

The high efficacy of Art-175 is a direct result of specific modifications to both its endolysin and peptide components. The parent construct, Art-085, was formed by fusing the SMAP-29 peptide to the N-terminus of the full-length KZ144 endolysin. nih.gov Art-175 is an optimized homolog of Art-085, engineered for increased thermostability, demonstrating a clear correlation between structural modification and improved pharmaceutical properties. nih.gov

The fusion of the SMAP-29 peptide is the most critical modification, conferring the ability to kill Gram-negative pathogens, a trait the native KZ144 endolysin lacks. nih.gov The SMAP-29 moiety facilitates passage through the outer membrane by interacting with lipopolysaccharide (LPS) molecules. nih.gov Once translocated, the KZ144 moiety degrades the peptidoglycan layer, causing osmotic lysis. nih.govnih.gov

Studies comparing Art-175 and its precursor Art-085 show that the optimization leading to Art-175 resulted in enhanced activity. For instance, against P. aeruginosa PAO1, Art-175 exhibits a lower minimum inhibitory concentration (MIC) than Art-085, indicating greater potency. The presence of EDTA, an outer membrane permeabilizing agent, further enhances the activity of both constructs, though Art-175 remains more potent. nih.gov

CompoundTarget OrganismMIC (µg/ml) without EDTAMIC (µg/ml) with 0.5 mM EDTA
Art-085P. aeruginosa PAO1184
Art-175P. aeruginosa PAO1102

Furthermore, SAR studies on the SMAP-29 peptide itself have revealed that its N-terminal amphipathic α-helical region is primarily responsible for antimicrobial activity, while the C-terminal hydrophobic region contributes to hemolytic activity. nih.gov In the context of Art-175, the fusion to the bulky endolysin appears to mitigate the hemolytic activity associated with the free peptide, as Art-175 shows no significant hemolytic activity. nih.govresearchgate.net This demonstrates that the fusion not only imparts a new function (outer membrane translocation) but also modulates the safety profile of the peptide moiety.

Identification of Key Functional Domains and Pharmacophores within Art-175

Art-175 possesses two principal functional domains whose distinct activities work in concert to produce its potent bactericidal effect:

The SMAP-29 Peptide Domain: This N-terminal domain functions as the targeting and translocation module. nih.gov As a cationic antimicrobial peptide, it interacts with the anionic components of the Gram-negative outer membrane, such as LPS. researchgate.netnih.gov This interaction destabilizes the membrane, creating a pathway for the entire fusion protein to cross into the periplasmic space. mdpi.comnih.gov This domain is the key pharmacophore responsible for overcoming the primary defense of Gram-negative bacteria. nih.gov

The Endolysin KZ144 Domain: This domain contains the enzymatically active site responsible for the hydrolysis of the peptidoglycan cell wall. nih.gov KZ144 is a modular endolysin with a C-terminal catalytic domain possessing transglycosylase activity. nih.gov The degradation of this essential structural layer compromises the cell's integrity, leading to rapid lysis. nih.gov Site-directed mutagenesis studies have been crucial in identifying key residues. For example, replacing the glutamic acid at position 115 (Glu115) with an alanine (B10760859) results in an enzymatically inactive Art-175 mutant, confirming that Glu115 is a critical catalytic residue within this domain. nih.gov

The synergy between these two domains is absolute; the endolysin is ineffective against Gram-negative bacteria on its own because it cannot reach its target, and the peptide's membrane-disrupting activity is harnessed not to kill the cell directly but to deliver the enzymatic payload. nih.gov

Strategies for Rational Design of Improved Artilysin Constructs

The development of Art-175 from Art-085 exemplifies the successful application of rational design to improve artilysin constructs. nih.gov The overarching strategy involves engineering chimeric proteins to enhance their efficacy, stability, and specificity against pathogenic bacteria. mdpi.com Key strategies in this field include:

Peptide Selection and Optimization: The choice of the OMP is critical. Peptides are selected based on their ability to bind to and permeabilize the outer membrane of target pathogens. Current time information in LI. Artilysins have been created by fusing various cationic and amphipathic peptides to endolysins, with the resulting efficacy being highly dependent on the specific peptide sequence. Current time information in LI. Further modifications can involve truncating or altering the peptide sequence to enhance antimicrobial activity while reducing potential cytotoxicity, as demonstrated in studies of SMAP-29 analogues. nih.gov

Endolysin Engineering: The endolysin moiety can be modified to improve its lytic activity, stability, or spectrum of action. nih.gov This can involve site-directed mutagenesis to enhance catalytic efficiency, as well as domain shuffling, where catalytic and cell wall binding domains from different endolysins are combined to create novel specificities. nih.gov The optimization of Art-085 to the more thermostable Art-175 is a prime example of improving the biochemical properties of the endolysin component for better therapeutic potential. nih.gov

Increasing Net Positive Charge: A general strategy for improving endolysin efficacy against Gram-negative bacteria is to increase the protein's net positive charge. Current time information in LI. This enhances the affinity for the negatively charged bacterial surface, facilitating the initial binding step required for the OMP to engage with the outer membrane. Current time information in LI. This can be achieved by fusing polycationic peptide tails or by mutating surface-exposed residues to basic amino acids. Current time information in LI.

Impact of Fusion Linker Chemistry on Antimicrobial Activity

In fusion proteins, the linker connecting the functional domains is not merely a passive spacer but can significantly influence the protein's properties, including its expression, stability, and biological activity. nih.gov In the context of artilysins, the linker chemistry—its length, flexibility, and composition—plays a crucial role in ensuring that both the peptide and endolysin domains can function optimally without interfering with one another.

Research has shown that the antimicrobial activity of artilysins can be enhanced by the presence of a linker between the peptide and the endolysin. boku.ac.at The length of the linker is particularly important; increasing its length can lead to improved efficacy. boku.ac.at This is likely because a longer, flexible linker provides the necessary spatial separation for the peptide moiety to insert into the outer membrane and for the endolysin domain to correctly orient itself for translocation and subsequent binding to the peptidoglycan.

Flexible linkers, often composed of small, non-polar (glycine) or polar (serine) residues, are commonly used. nih.gov These "GS" linkers are thought to provide rotational freedom, preventing steric hindrance between the fused domains. nih.gov The rational design of these linkers is an important aspect of optimizing artilysin constructs, as it can directly impact the efficiency of outer membrane translocation and the catalytic activity of the enzyme. boku.ac.atacs.org

Computational Modeling Approaches for SAR Analysis and Predictive Design

Computational modeling is an increasingly valuable tool for SAR analysis and the rational design of new artilysins. These in silico methods allow researchers to predict how structural changes might affect the function and stability of the engineered proteins before they are synthesized and tested in the lab.

Molecular Docking: This technique can be used to predict the binding interactions between the artilysin and its targets. For example, computational models can simulate the interaction of the OMP domain with LPS on the outer membrane or the binding of the endolysin's catalytic domain to the peptidoglycan substrate. nih.gov This provides insights into the specific residues involved in binding and can guide the design of mutations to enhance affinity. nih.gov

Structural Stability Prediction: Computational tools can predict the three-dimensional structure of chimeric proteins and assess their stability. nih.gov This is particularly important when fusing two distinct domains or introducing mutations, as these changes could inadvertently lead to misfolding and loss of function. Such analyses were likely employed in the optimization of Art-085 to the more thermostable Art-175.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (pharmacophores) necessary for biological activity. By analyzing the structures of potent artilysins, a pharmacophore model can be developed that describes the ideal spatial arrangement of cationic, hydrophobic, and enzymatic features. This model can then be used to screen virtual libraries of new peptide or endolysin sequences to predict their potential for creating effective artilysins.

While specific computational studies detailing the SAR of Art-175 are not extensively published, the broader field of engineered endolysins relies on these methods to accelerate the design-build-test cycle for developing new and improved antibacterial agents. nih.gov

Preclinical Evaluation of Art 175 Antibacterial Agent 175 : in Vitro and in Vivo Efficacy Assessments

Methodological Approaches for In Vitro Time-Kill Kinetics and Pharmacodynamics

In vitro pharmacodynamic studies are crucial for characterizing the antimicrobial activity of a new agent. Time-kill kinetic assays are a primary method used to assess the rate and extent of bacterial killing over time.

Time-kill assays for Art-175 have been performed to determine its bactericidal speed and efficiency against key pathogens. These studies involve exposing a standardized inoculum of bacteria to various concentrations of the antimicrobial agent and quantifying the number of viable cells (Colony Forming Units, CFU/mL) at different time points. nih.govnih.gov

Research findings indicate that Art-175 exhibits rapid, concentration-dependent bactericidal activity. Against Pseudomonas aeruginosa PAO1, treatment with Art-175 at a concentration of 25 times its Minimum Inhibitory Concentration (MIC) resulted in a significant reduction in bacterial load within minutes. nih.govasm.org A decrease of approximately 3 log10 CFU/mL was observed in the first 5 minutes, increasing to a 4 log10 reduction after 30 minutes. nih.govasm.org Time-lapse microscopy has confirmed this rapid action, showing that Art-175 punctures the peptidoglycan layer within one minute of contact, leading to membrane bulging and complete cell lysis. nih.govnih.gov

The potent activity of Art-175 extends to other challenging Gram-negative pathogens. Studies against Acinetobacter baumannii have demonstrated that Art-175 can achieve a reduction of 8 to 9 log10 CFU/mL in stationary-phase cultures within 24 hours. nih.govasm.org For some strains, a single dose of Art-175 led to the complete eradication of an initial inoculum of approximately 10^9 CFU/mL within just 2 hours. nih.gov This rapid and potent killing activity is also observed against Escherichia coli, with reductions of greater than 4 to 5 log10 CFU/mL reported within 30 minutes. mdpi.com This efficacy is notably retained against multidrug-resistant strains and persister cells, which are tolerant to conventional antibiotics. nih.govnih.gov

Summary of Art-175 Time-Kill Kinetics Against Various Bacterial Species
Bacterial SpeciesStrainArt-175 ConcentrationTime PointLog Reduction (CFU/mL)Reference
Pseudomonas aeruginosaPAO125x MIC5 minutes~3.0 nih.govasm.org
Pseudomonas aeruginosaPAO125x MIC30 minutes~4.0 nih.govasm.org
Pseudomonas aeruginosaGeneralNot Specified30 minutes>4-5 mdpi.com
Acinetobacter baumanniiRUH13460 µg/ml2 hours~9.0 (Complete Eradication) nih.gov
Acinetobacter baumanniiMultiple Strains60 µg/ml24 hours8.0 - 9.0 nih.gov
Escherichia coliGeneralNot Specified30 minutes>4-5 mdpi.com

The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth that continues after a short exposure to an antimicrobial agent, even after its removal from the culture medium. chosunobr.orgnih.govemerypharma.com This pharmacodynamic parameter is important for designing effective dosing schedules. nih.govemerypharma.com While the PAE is a critical characteristic for any new antibacterial agent, specific studies quantifying the PAE of Art-175 are not available in the published literature.

The standard methodology for determining PAE in vitro involves exposing a bacterial culture in the logarithmic growth phase to a specific concentration of the antibiotic (e.g., several multiples of the MIC) for a defined period (typically 1-2 hours). chosunobr.orgnih.gov The antimicrobial is then removed by methods such as dilution, washing and centrifugation, or the addition of a neutralizing agent. The growth kinetics of the treated bacteria are then compared to an untreated control culture that has undergone the same washing procedures. The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after drug removal, and C is the corresponding time for the untreated control. emerypharma.com A prolonged PAE suggests that the agent's antibacterial effects persist even when its concentration falls below the MIC. youtube.com

While standard time-kill curves provide valuable data, they represent static conditions with constant drug concentrations. Dynamic in vitro models, such as the one-compartment model or the hollow-fiber infection model (HFIM), offer a more clinically relevant assessment by simulating the changing pharmacokinetic profiles of a drug as it would occur in a patient. nih.govnih.govmdpi.com These models allow for the evaluation of antimicrobial efficacy under conditions of fluctuating drug exposure. nih.gov There are currently no published studies that have utilized these dynamic models to evaluate the pharmacodynamics of Art-175.

The HFIM is a two-compartment model that is particularly useful for these simulations. fibercellsystems.comfibercellsystems.comevotec.com It consists of a central reservoir, where the drug concentration is manipulated over time to mimic human pharmacokinetics, and a peripheral compartment containing semi-permeable hollow fibers. nih.gov Bacteria are inoculated in the extracapillary space of the peripheral compartment, where they are exposed to the drug that diffuses across the fiber membrane. evotec.comnih.gov This setup allows for long-term experiments, frequent sampling of both bacteria and drug concentrations, and the study of phenomena such as resistance development under therapeutic pressure. fibercellsystems.comevotec.com Such models are invaluable for optimizing dosing regimens of new antimicrobials before advancing to clinical trials. nih.gov

Efficacy Assessment in Established In Vivo Infection Models (Focused on Microbiological Endpoints)

Translating in vitro activity to in vivo efficacy is a critical step in preclinical evaluation. Animal infection models are used to assess an antimicrobial's performance within a complex biological system, with a primary focus on the reduction of bacterial burden at the site of infection.

Systemic infections like bacteremia and sepsis are life-threatening conditions where rapid reduction of the pathogen load in the bloodstream and vital organs is essential. focusonseveresuffering.co.ukjcritintensivecare.org The efficacy of Art-175 has been evaluated in a murine sepsis model of P. aeruginosa infection. mdpi.com In this study, treatment with Art-175 resulted in the survival of 80% of the infected mice, compared to untreated controls, indicating a significant therapeutic effect. mdpi.com

While survival is a key outcome, the direct assessment of microbiological endpoints provides a more precise measure of antibacterial activity. Standard methodology for these models involves infecting animals, typically mice, via intravenous or intraperitoneal injection of a standardized bacterial inoculum. nih.govnih.gov At specific time points post-treatment, microbiological burden is quantified by collecting blood and homogenizing tissues from key organs (e.g., spleen, liver, kidneys). criver.com The number of viable bacteria is then determined by plating serial dilutions of the blood or tissue homogenates. A significant reduction in CFU per gram of tissue or milliliter of blood in the treated group compared to the control group demonstrates the in vivo efficacy of the agent in clearing the systemic infection.

Reported Efficacy of Art-175 in a Systemic Infection Model
Animal ModelPathogenInfection TypePrimary Endpoint ReportedResultReference
MousePseudomonas aeruginosaSepsis / BacteremiaSurvivalRescued 80% of challenged mice compared to untreated controls mdpi.com

In addition to systemic infections, the efficacy of a novel antibacterial agent must be assessed in models of localized infections. Common models include skin and soft tissue infections (e.g., burn wound or surgical site infections), pneumonia, and urinary tract infections. nih.govnih.gov To date, there is no publicly available research detailing the efficacy of Art-175 in animal models of localized infections with a specific focus on microbiological load.

The methodologies for these models are well-established. For example, a murine model of a burn wound infection can be created by inflicting a controlled thermal injury and subsequently inoculating the wound with a specific pathogen. frontiersin.org Efficacy is assessed by excising the affected tissue at various times post-treatment, homogenizing it, and performing quantitative bacteriology to determine the CFU per gram of tissue. nih.gov Similarly, in a lung infection model, bacteria are introduced via intratracheal or intranasal administration. The microbiological endpoint is the bacterial load in the lungs, which is measured by homogenizing the lung tissue and plating for viable counts. criver.com In all such models, a statistically significant reduction in the microbial load in treated animals versus controls is the primary indicator of therapeutic efficacy.

Methodologies for Assessing Microbiological Clearance from Host Tissues

A critical step in the preclinical evaluation of any new antibacterial agent is to determine its efficacy in clearing pathogens from host tissues in a live animal model. These methodologies are designed to quantify the reduction in bacterial load at the site of infection following treatment. While studies detailing the specific in vivo clearance of Art-175 are limited, the established methods for similar engineered endolysins in animal infection models provide a clear framework.

A common approach involves the use of a wound infection model, for instance in mice. nih.gov In such a model, an incision or burn wound is surgically created and subsequently infected with a standardized inoculum of the target pathogen, such as P. aeruginosa. nih.gov To assess the therapeutic effect of the agent, the following steps are typically performed:

Sample Collection: At predetermined time points after treatment (e.g., 1, 3, 7, 10, and 14 days), microbiological samples are collected from the site of infection. nih.gov This is often done by swabbing the wound surface with a sterile cotton ball wetted with a saline solution or by collecting tissue biopsies for a more invasive assessment. nih.gov

Sample Processing: The collected swabs or homogenized tissue samples are placed in a sterile buffer or saline solution. The solution is vortexed to dislodge the bacteria from the collection material.

Serial Dilution and Plating: The resulting bacterial suspension is serially diluted. Aliquots of these dilutions are then plated onto appropriate agar (B569324) growth medium, such as Agar B Medium for P. aeruginosa. nih.gov

Quantification of Bacterial Load: The plates are incubated under suitable conditions to allow for bacterial growth. The number of colony-forming units (CFU) is then counted. This count, factored by the dilution, allows for the calculation of the total bacterial load per swab, per gram of tissue, or per wound area. nih.gov

The microbiological clearance is determined by comparing the CFU counts from the treated groups against those from an untreated or placebo-controlled group. A statistically significant reduction in CFU count in the treated group indicates effective microbiological clearance from the host tissue.

Investigation of Combination Therapies with Conventional Antibiotics

Given the complexity of treating infections caused by multidrug-resistant organisms, a key strategy is the use of combination therapies. Preclinical evaluation therefore often includes the investigation of how a novel agent like Art-175 interacts with existing conventional antibiotics. The goal is to identify synergistic interactions, where the combined effect is greater than the sum of the individual effects, or to rule out antagonistic interactions.

In vitro studies provide the initial assessment of how Art-175 interacts with conventional antibiotics. These studies typically involve checkerboard assays or time-kill curve analyses. Research has been conducted to evaluate the combination of Art-175 with antibiotics like ciprofloxacin (B1669076) and tobramycin (B1681333) against various strains of Acinetobacter baumannii. nih.govresearchgate.net

In one such study, stationary-phase cultures of different A. baumannii strains were treated with Art-175 alone, an antibiotic alone, or a combination of both. The bacterial survival was quantified in log10 CFU per milliliter after 1 hour and 24 hours of treatment. The results demonstrated that while Art-175 alone was highly effective, its combination with conventional antibiotics often enhanced the bactericidal effect, particularly over a 24-hour period. nih.gov For example, against the RUH134 strain, the combination of Art-175 and tobramycin resulted in a greater reduction in bacterial count than either agent used alone. nih.gov

Treatment GroupBacterial Survival (log10 CFU/ml) after 1 hourBacterial Survival (log10 CFU/ml) after 24 hours
A. baumannii RUH134
Ciprofloxacin~6.5~6.0
Tobramycin~5.0Undetected
Art-175~3.5Undetected
Art-175 + Ciprofloxacin~3.5Undetected
Art-175 + Tobramycin~3.0Undetected
A. baumannii LUH5875
Ciprofloxacin~7.0~7.0
Tobramycin~7.0~6.5
Art-175~4.5~2.5
Art-175 + Ciprofloxacin~4.5~2.0
Art-175 + Tobramycin~4.0~2.0

Data adapted from studies on stationary-phase cultures of A. baumannii strains. nih.gov "Undetected" signifies bacterial counts below the limit of detection.

Time-kill curve analysis further elucidates the dynamics of these interactions. These assays showed that the combination of Art-175 with ciprofloxacin or tobramycin led to a more rapid and profound bactericidal effect against A. baumannii RUH134 compared to the antibiotics alone. nih.gov

Following promising in vitro results, the assessment of microbiological synergy is extended to in vivo models. These studies are crucial for understanding how the combination therapy performs within a complex biological system. While specific in vivo synergy studies for Art-175 were not identified in the reviewed literature, the standard methodology can be described using established preclinical models, such as a murine peritonitis or sepsis model. nih.gov

The typical workflow for such an assessment is as follows:

Induction of Infection: Mice are inoculated with a clinical isolate of a multidrug-resistant pathogen, for example via intraperitoneal injection to induce peritonitis and subsequent sepsis. nih.gov

Treatment Administration: After a set period to allow the infection to establish, animals are divided into different treatment groups. These groups typically include a control (saline), monotherapy with each agent (e.g., Art-175 alone, conventional antibiotic alone), and the combination therapy (Art-175 plus the antibiotic). nih.gov

Assessment of Bacterial Load: Several hours after treatment, the animals are euthanized, and samples of peritoneal fluid and blood are collected. nih.gov The bacterial load in these samples is quantified by plating serial dilutions and enumerating CFUs. nih.gov

Determination of Synergy: Synergy is determined if the reduction in bacterial load (log10 CFU/ml) in the combination therapy group is significantly greater (e.g., ≥2 log10) than that of the most effective single agent. nih.gov This demonstrates that the co-administration of the drugs leads to a more effective clearance of the pathogen in vivo.

Impact of Art-175 on Host Microbiota Composition in Preclinical Models (Purely Microbiological Analysis)

An important consideration for any new antibacterial agent is its effect on the host's commensal microbiota. Broad-spectrum antibiotics can cause significant disruption to the gut microbiota, which can lead to secondary health issues. Targeted antimicrobials, such as endolysins and Artilysins, are valued for their high specificity, which may allow them to eliminate pathogens while leaving beneficial bacteria unharmed. mdpi.comnih.gov

Artilysins function by recognizing and degrading specific structures in the peptidoglycan of the target bacteria. nih.govmdpi.com This specificity suggests that Art-175 would have a minimal impact on the diverse community of commensal bacteria in the host gut, which may not possess the specific cell wall structures targeted by the KZ144 endolysin component. Studies on other engineered endolysins have noted that their specificity allows them to target particular pathogens without affecting the broader microflora. mdpi.com Some fusion proteins derived from endolysins have been shown to specifically reduce pathogenic bacteria without targeting commensal species. mdpi.com

While direct preclinical studies analyzing the fecal microbiota composition (e.g., via 16S rRNA sequencing) of animal models treated with Art-175 have not been reported in the reviewed literature, the targeted mechanism of action strongly suggests a favorable profile in this regard. The expectation is that Art-175 would not cause the large-scale shifts in microbial community composition often observed with broad-spectrum antibiotics. However, this hypothesis must be confirmed through dedicated preclinical microbiological analysis.

Future Directions and Research Challenges for Art 175 Antibacterial Agent 175

Exploration of Broader Antimicrobial Spectrum Against Other Clinically Relevant Pathogens

The initial success of Art-175 against P. aeruginosa and A. baumannii provides a strong foundation for expanding its application. asm.org Research has shown that Art-175 also exhibits bactericidal activity against other Gram-negative strains, such as Escherichia coli. tandfonline.com However, its activity is not universal, with some bacterial species remaining unaffected. nih.gov A primary future direction is to systematically evaluate the activity of Art-175 against a wider array of clinically significant pathogens, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their role in nosocomial infections and high rates of antibiotic resistance.

The modular nature of artilysins is a key advantage. businesswire.combohrium.com The "Artilysin®" platform is viewed as a versatile toolbox where different endolysins and targeting peptides can be combined to create novel agents tailored to specific pathogens. businesswire.comusda.gov Future research will likely focus on:

Rational Design: Creating new Artilysin variants by fusing the Art-175 endolysin component with different outer membrane-penetrating peptides to target other Gram-negative bacteria.

Module Shuffling: Combining different enzymatic domains (EADs) and cell wall binding domains (CBDs) from various endolysins with peptides to optimize lytic activity against new targets, including Gram-positive organisms like MRSA. portlandpress.commdpi.com

Synergistic Combinations: Investigating the efficacy of Art-175 in combination with other antimicrobials, which could reveal synergistic effects and provide new therapeutic strategies. frontiersin.org

A screening of Art-175's activity against a panel of 33 A. baumannii strains showed a Minimum Inhibitory Concentration (MIC) between 4 and 20 μg/ml, with no correlation to existing antibiotic resistance profiles, demonstrating a lack of cross-resistance. asm.org Similar broad screening against other pathogens is a critical next step.

Development of Advanced Delivery Systems for Targeted Action

While direct application of Art-175 is effective, advanced delivery systems could enhance its therapeutic profile by improving stability, enabling controlled release, and targeting the agent to specific sites of infection. nih.govmdpi.com This is particularly important for treating systemic or deep-seated infections while minimizing potential side effects. mdpi.com

Future research in this area could explore several platforms:

Liposomes: These vesicles can encapsulate protein-based drugs like Art-175, protecting them from degradation and facilitating fusion with cell membranes to release their cargo. nih.govscienceopen.com Liposomes can be modified with specific ligands for active targeting to inflamed or infected tissues. scienceopen.com

Nanoparticles: Biodegradable polymeric nanoparticles or solid lipid nanoparticles (SLNs) offer another vehicle for targeted delivery. nih.govscienceopen.com These systems can be engineered to control drug release, prolong circulation time, and accumulate at infection sites, thereby increasing local drug concentrations and reducing systemic toxicity. mdpi.com

Microdevices: Implantable microdevices could provide localized, long-term, and controlled release of Art-175 directly at a chronic infection site, such as in the context of implant-associated infections or bronchiectasis. mdpi.comnih.gov

These delivery systems could overcome challenges associated with the stability of protein therapeutics in physiological environments and ensure that the agent reaches its target in sufficient concentrations. researchgate.net

Strategies for Industrial Scale Production and Optimization

A significant hurdle for the clinical translation of any protein-based therapeutic is the development of a robust and cost-effective manufacturing process. frontiersin.orgnih.gov While the expression and purification of engineered endolysins are considered feasible for industrial production, significant challenges remain. nih.gov The current production cost for endolysins is high, which could be a major barrier to their widespread adoption as an alternative to conventional antibiotics. frontiersin.orgnih.gov

Key strategies for optimization and industrial-scale production include:

Expression System Enhancement: Improving the yield of recombinant Art-175 from expression systems, which are often E. coli-based. nih.gov This involves optimizing codon usage, expression vectors, and fermentation conditions.

Purification Process Streamlining: Developing efficient, scalable, and cost-effective purification protocols to ensure high purity and activity of the final product.

Formulation and Stability: Creating stable formulations of Art-175 that ensure a commercially viable shelf-life under standard storage conditions. While Art-175 was designed for improved thermostability compared to its predecessor, long-term stability for pharmaceutical use is a critical parameter that needs thorough investigation. nih.govfrontiersin.org

Successfully addressing these challenges is essential to make Art-175 and other artilysins an economically viable therapeutic option. tandfonline.comfrontiersin.org

Addressing Potential Immunogenicity of Engineered Proteins in Long-Term Applications (Theoretical Considerations Only)

As with all protein-based therapeutics, Art-175 has the potential to be recognized as foreign by the human immune system, which could lead to an immune response. frontiersin.org This immunogenicity could result in the production of neutralizing antibodies that reduce the efficacy of the treatment upon repeated administration. frontiersin.orgresearchgate.net Although some studies on other endolysins have suggested that the induced antibodies may be non-neutralizing, this cannot be assumed for all engineered proteins and must be carefully evaluated. frontiersin.org

Theoretical strategies to address and mitigate potential immunogenicity include:

Epitope Mapping and De-immunization: This involves identifying the specific amino acid sequences (epitopes) on the Art-175 molecule that are most likely to trigger an immune response. researchgate.net Once identified, these epitopes can be altered through protein engineering to make the molecule "stealthier" to the immune system without compromising its antibacterial activity. researchgate.net

PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the protein can shield immunogenic epitopes and increase the protein's half-life in circulation. researchgate.net

Fusion to Human Proteins: A novel approach involves fusing the endolysin to human protein domains, such as the Fc region of human IgG antibodies. frontiersin.org This can modulate the immune response and potentially leverage the immune system to help clear the bacterial infection. frontiersin.org

These theoretical considerations are vital for the development of Art-175 for use in chronic or recurrent infections where long-term or repeated dosing would be necessary.

Integration of Artilysins into Comprehensive Antimicrobial Stewardship Programs

Antimicrobial stewardship programs aim to optimize the use of antimicrobials to improve patient outcomes, reduce microbial resistance, and ensure the long-term viability of antibacterial drugs. Artilysins like Art-175 possess several features that make them ideal candidates for integration into such programs. bohrium.com

Key attributes and potential roles include:

Novel Mode of Action: Artilysins kill bacteria by physically destroying the cell wall, a mechanism to which bacteria are unlikely to develop resistance. nih.govbusinesswire.com Art-175 has been shown to be highly refractory to resistance development. nih.gov

High Specificity: Unlike broad-spectrum antibiotics that can disrupt the patient's beneficial microbiome, artilysins can be designed to be highly specific for certain pathogens. bohrium.comlysando.com This targeted approach helps preserve the natural microbiota, which plays a crucial role in preventing secondary infections.

Efficacy Against Resistant Strains: Art-175 is effective against multidrug-resistant bacteria, making it a valuable tool for treating infections where conventional antibiotics have failed. nih.govasm.org

Activity Against Persisters: Artilysins can kill metabolically inactive persister cells, which are a major cause of chronic and recurrent infections. nih.govasm.org

The integration of Art-175 into clinical practice would require the establishment of clear regulatory guidelines for endolysin-based therapies, which are currently lacking. frontiersin.org As a highly targeted agent, it would complement existing antibiotics, potentially being reserved for confirmed infections with susceptible, difficult-to-treat pathogens, thereby preserving the efficacy of both novel and conventional drugs.

Q & A

Q. What is the structural composition and mechanism of action of Antibacterial Agent 175?

this compound (Art-175) is a chimeric protein combining a bacteriophage-derived endolysin (KZ144) and the sheep myeloid antimicrobial peptide SMAP-28. The endolysin degrades peptidoglycan in bacterial cell walls, while SMAP-29 facilitates outer membrane penetration in Gram-negative bacteria. To confirm its mechanism:

  • Perform time-lapse microscopy to visualize rapid peptidoglycan disruption (lysis within 1 minute) and membrane bulging .
  • Use MIC/MBC assays to quantify bactericidal activity (e.g., ~5 log reduction in Pseudomonas aeruginosa viability) .

Q. How is the spectrum of activity of this compound validated against Gram-negative pathogens?

  • Conduct broth microdilution assays across diverse strains, including multidrug-resistant (MDR) P. aeruginosa isolates. Compare results to standard antibiotics (e.g., β-lactams, fluoroquinolones) to demonstrate lack of cross-resistance .
  • Include extended-spectrum β-lactamase (ESBL)-producing strains to assess efficacy against resistance-conferring enzymes .

Q. What standardized assays are recommended to evaluate bactericidal kinetics?

  • Time-kill curve experiments : Measure log reduction in colony-forming units (CFUs) over 0–60 minutes. Art-175 achieves >4 log reduction in persister cells within 2 hours .
  • Biofilm disruption assays : Use crystal violet staining or confocal microscopy to quantify biofilm biomass reduction under sub-MIC concentrations .

Advanced Research Questions

Q. How to design experiments assessing Art-175 efficacy against metabolically inactive persisters?

  • Persister cell models : Induce metabolic dormancy via antibiotic pretreatment (e.g., ciprofloxacin) or nutrient starvation. Compare Art-175’s activity to conventional antibiotics (e.g., tobramycin) using ATP-bioluminescence assays to confirm metabolic inactivity .
  • Transcriptomic profiling : Perform RNA sequencing to identify persister-specific pathways targeted by Art-175 (e.g., peptidoglycan recycling genes) .

Q. How to resolve contradictory data on resistance development to Art-175?

  • Parallel passage experiments : Serial exposure of bacterial populations to sublethal Art-175 concentrations for 20+ generations. Monitor MIC shifts and sequence mutations in lysin or SMAP-29 domains .
  • Comparative genomic analysis : Align resistance patterns across in vitro (lab strains) and in vivo (animal infection) models. Art-175 shows no naturally occurring resistance in P. aeruginosa due to conserved target sites .

Q. What are critical considerations for integrating Art-175 into combination therapies?

  • Synergy screening : Use checkerboard assays or fractional inhibitory concentration (FIC) indices to test Art-175 with β-lactams or polymyxins. Prioritize combinations showing additive/synergistic effects without cytotoxicity .
  • Pharmacodynamic modeling : Simulate human pharmacokinetics (e.g., plasma half-life, tissue penetration) to optimize dosing intervals. Reference FDA/EMA guidelines for preclinical-to-clinical translation .

Methodological Resources

Research Aspect Key Protocols Relevant Evidence
Resistance profilingSerial passage experiments, whole-genome sequencing
Clinical trial designNon-inferiority vs. superiority trials, adaptive trial frameworks
Persister cell assaysATP-bioluminescence, transcriptomics
Regulatory complianceFDA/EMA guidelines for antibacterial development

Data Contradiction Analysis

  • Discrepancy in biofilm efficacy : Some studies report Art-175’s biofilm disruption at sub-MIC levels, while others note variability. Resolve by standardizing biofilm growth conditions (e.g., flow-cell vs. static models) and using strain-specific controls .
  • Thermostability optimization : Early variants (e.g., Art-085) showed reduced stability; later homologs (Art-175) improved thermostability via protein engineering. Validate with differential scanning calorimetry (DSC) .

Key Research Findings

Efficacy : Art-175 achieves >5 log CFU reduction in MDR P. aeruginosa, including persisters .

Resistance profile : No cross-resistance with 21 clinically used antibiotics .

Mechanistic uniqueness : Lytic activity independent of bacterial metabolism, enabling persister targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.